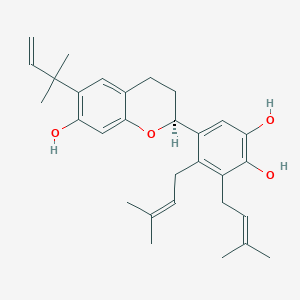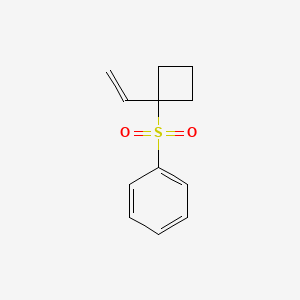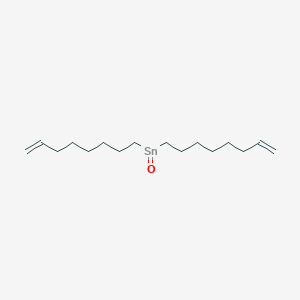
23-Bromotricos-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
23-Bromotricos-1-ene is a chemical compound with the molecular formula C23H45Br It is an alkene with a bromine atom attached to the 23rd carbon in the chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 23-Bromotricos-1-ene typically involves the bromination of tricosene. One common method is the addition of bromine (Br2) to tricosene in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the 23rd carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
23-Bromotricos-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Addition Reactions: The double bond in the alkene can participate in addition reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Addition: Hydrogen bromide (HBr) can be added across the double bond under acidic conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used for oxidation.
Major Products Formed
Substitution: 23-Iodotricos-1-ene
Addition: 23,24-Dibromotricosane
Oxidation: 23-Bromotricosan-1-ol
Aplicaciones Científicas De Investigación
23-Bromotricos-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving membrane lipids and their interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 23-Bromotricos-1-ene involves its interaction with molecular targets through its bromine atom and double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition. These interactions can affect various biochemical pathways, making the compound useful in different research applications.
Comparación Con Compuestos Similares
Similar Compounds
- 23-Iodotricos-1-ene
- 23-Chlorotricos-1-ene
- 23-Fluorotricos-1-ene
Comparison
23-Bromotricos-1-ene is unique due to the presence of the bromine atom, which imparts different reactivity compared to its halogenated analogs. Bromine is less reactive than chlorine but more reactive than iodine, making this compound a versatile compound for various chemical transformations.
Propiedades
Número CAS |
106110-88-7 |
|---|---|
Fórmula molecular |
C23H45Br |
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
23-bromotricos-1-ene |
InChI |
InChI=1S/C23H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h2H,1,3-23H2 |
Clave InChI |
WCZLKXMEANDEKX-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCCCCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)

![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)



![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)

![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
